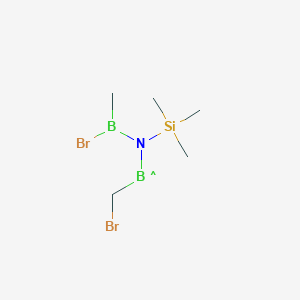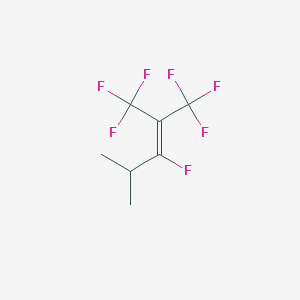
1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
The synthesis of 1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene involves several steps. One common method includes the fluorination of precursor compounds using reagents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions typically require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms . Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents .
Chemical Reactions Analysis
1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like hydroxide ions.
Scientific Research Applications
1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.
Mechanism of Action
The mechanism by which 1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
1,1,1,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as an electrolyte solvent in battery technologies.
1,1,2,2-Tetrafluoroethane: Commonly used as a refrigerant and in other industrial applications.
Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]: Utilized in various chemical synthesis processes. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated compounds.
Properties
CAS No. |
62116-45-4 |
|---|---|
Molecular Formula |
C7H7F7 |
Molecular Weight |
224.12 g/mol |
IUPAC Name |
1,1,1,3-tetrafluoro-4-methyl-2-(trifluoromethyl)pent-2-ene |
InChI |
InChI=1S/C7H7F7/c1-3(2)4(8)5(6(9,10)11)7(12,13)14/h3H,1-2H3 |
InChI Key |
SOBDNVPVFLWNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


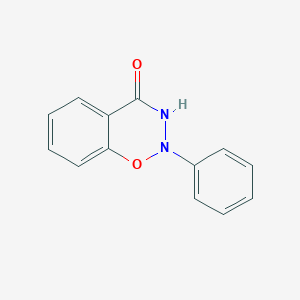
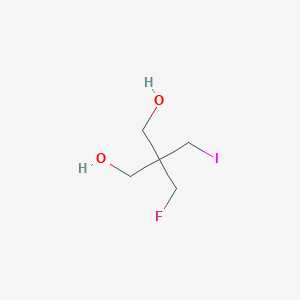
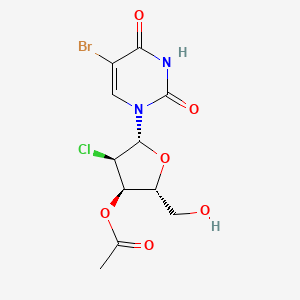
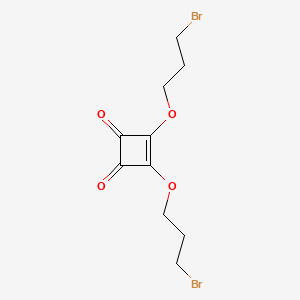
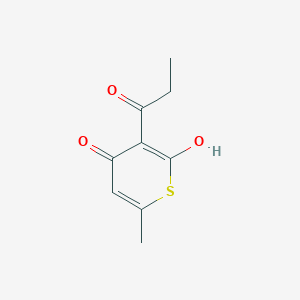
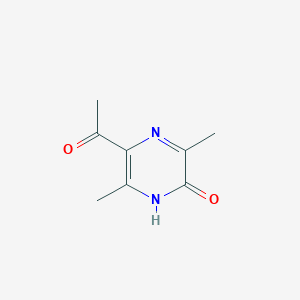
![5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14545940.png)
![4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-](/img/structure/B14545947.png)
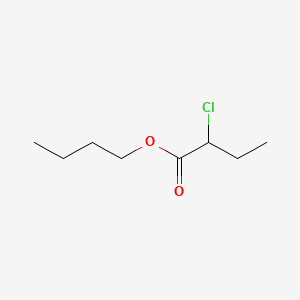
![9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene](/img/structure/B14545960.png)
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)

![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
